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Compound of Interest

Compound Name: 2-(4-Biphenyl)ethylamine

Cat. No.: B093827

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(4-biphenyl)ethylamine, a key intermediate in pharmaceutical and materials science
research. Due to the limited availability of published experimental spectra for this specific
compound, this document presents predicted data based on established principles of NMR, IR,
and MS spectroscopy for its constituent chemical moieties. Detailed experimental protocols for
acquiring such data are also provided, alongside a generalized workflow for spectroscopic
analysis.

Chemical Structure and Properties

o |[UPAC Name: 2-(4-phenylphenyl)ethanamine[1]

e Synonyms: 4-(2-aminoethyl)biphenyl, 2-biphenylethylamine[2]
e CAS Number: 17027-51-9[2]

e Molecular Formula: C14H1sN[1][2]

e Molecular Weight: 197.28 g/mol [1][2]

o Appearance: White to off-white solid

e Melting Point: 50-54 °C
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4-
biphenyl)ethylamine. These predictions are derived from the analysis of its structural
components: a biphenyl group, an ethyl chain, and a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: CDCIs, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
] Aromatic protons of
~7.60-7.30 Multiplet 9H ]
the biphenyl group

~ 3.05 Triplet 2H -CHz-N

~2.85 Triplet 2H Ar-CHz-

~ 1.5 (variable) Broad Singlet 2H -NH:z

Table 2: Predicted 3C NMR Spectral Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment

~ 141 Quaternary aromatic carbon (C-1' or C-4)
~ 140 Quaternary aromatic carbon (C-1' or C-4)
~ 129 Aromatic CH

~ 127 Aromatic CH

~44 -CH2-N

~ 38 Ar-CHz-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (primary amine)

3400 - 3250 Medium, two bands 3]

3100 - 3000 Medium Aromatic C-H stretching
2960 - 2850 Medium Aliphatic C-H stretching
1620 - 1580 Medium N-H bending (scissoring)[4]

1600, 1485, 1450

Strong to Medium

Aromatic C=C stretching

para-disubstituted benzene C-

~ 840 Strong )
H out-of-plane bending
Monosubstituted benzene C-H

~ 760, 695 Strong )
out-of-plane bending

1335 - 1250 Medium Aromatic C-N stretching[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z Proposed Fragment

197 [M]* (Molecular lon)

180 [M - NHs]*

167 [C13H11]* (Biphenylmethyl cation)
152 [C12Hs]* (Biphenylene radical cation)
30 [CH2NHz]* (Base Peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic

compound like 2-(4-biphenyl)ethylamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-biphenyl)ethylamine in about
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the
instrument to the solvent's deuterium signal.

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Typical parameters include a spectral width of 0 to 220 ppm, a 45-degree pulse
angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent
peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
2-(4-biphenyl)ethylamine directly onto the ATR crystal. Apply pressure using the anvil to
ensure good contact.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

Spectrum Acquisition: Place the ATR accessory or the KBr pellet holder into the sample
compartment of an FTIR spectrometer.

Background Collection: Record a background spectrum of the empty ATR crystal or the KBr
press without the sample.

Sample Spectrum Collection: Record the spectrum of the sample. The instrument software
will automatically ratio the sample spectrum to the background spectrum to produce the final
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absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio over a range of 4000-400 cm™1.

Mass Spectrometry (MS)

o Sample Introduction: For a solid sample, direct insertion probe (DIP) with electron ionization
(El) is a common method. A small amount of the sample is placed in a capillary tube at the
end of the probe.

« lonization: The probe is inserted into the high-vacuum source of the mass spectrometer and
heated. The vaporized sample molecules are bombarded with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,
time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of an organic compound.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for researchers working with 2-(4-
biphenyl)ethylamine, providing essential predicted spectroscopic data and standardized
methodologies for its experimental characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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